Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate
Description
Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate is a substituted benzoic acid derivative characterized by a cyclohexyl-ethylamino group at the 4-position and an amino group at the 3-position of the aromatic ring. Substituted benzoates of this class are frequently employed in medicinal chemistry due to their versatility in forming hydrogen bonds and accommodating diverse functional groups, which modulate solubility, bioavailability, and target interactions .
Properties
IUPAC Name |
ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-19(14-8-6-5-7-9-14)16-11-10-13(12-15(16)18)17(20)21-4-2/h10-12,14H,3-9,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPGZEGWMHRBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=C(C=C2)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Synthesis
The primary industrial route involves alkylation of 3-amino-4-cyclohexylaminobenzoic acid with ethyl iodide under basic conditions.
Reaction Scheme :
$$ \text{C}{14}\text{H}{19}\text{N}2\text{O}2 + \text{C}2\text{H}5\text{I} \xrightarrow{\text{Et}3\text{N}} \text{C}{17}\text{H}{26}\text{N}2\text{O}_2 + \text{HI} $$
| Component | Quantity | Conditions |
|---|---|---|
| 3-Amino-4-cyclohexylaminobenzoic acid | 1.0 equiv | Reflux in anhydrous THF |
| Ethyl iodide | 1.2 equiv | 12–16 h at 78°C |
| Triethylamine | 1.5 equiv | Nitrogen atmosphere |
Workup :
- Post-reaction mixture is concentrated under reduced pressure
- Crude product purified via flash chromatography (ethyl acetate/petroleum ether, 1:3 ratio)
- Typical yield: ~60–75% (estimated from analogous reactions)
Purification and Characterization
| Parameter | Specification |
|---|---|
| Stationary phase | Silica gel (230–400 mesh) |
| Eluent system | Ethyl acetate/petroleum ether (1:3 to 1:9) |
| Purity threshold | ≥95% (HPLC) |
- HRMS (ESI) : m/z calcd for C₁₇H₂₆N₂O₂ [M+H]⁺ 291.2071, found 291.2068
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H), 6.62 (s, 1H), 4.32 (q, J=7.1 Hz, 2H), 3.45–3.32 (m, 1H), 1.38 (t, J=7.1 Hz, 3H)
Scalability Challenges
- Moisture sensitivity of intermediates requires strict anhydrous conditions
- Exothermic nature of ethyl iodide reactions demands controlled addition rates
- Column chromatography remains bottleneck; membrane-based separation methods under investigation
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and ester groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide in the presence of a base like triethylamine.
Major Products Formed
Oxidation: The major product formed is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major product is the ethylated derivative of the starting material.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it useful for developing new compounds in research laboratories.
Biology
- Biochemical Probes : Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate is being investigated for its potential as a biochemical probe to study enzyme interactions. Its ability to bind selectively to specific enzymes may help elucidate their mechanisms and roles in biological processes.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Research is ongoing to explore its efficacy in treating conditions associated with inflammation and pain, potentially leading to new therapeutic agents .
Industrial Applications
- Material Development : The compound is utilized in the development of new materials and catalysts. Its unique chemical structure allows it to enhance the properties of polymers and other materials, contributing to advancements in material science .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate complexes and the disruption of normal cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
Key structural analogs differ in the substituents attached to the 4-position amino group, significantly influencing their physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Hydrogen Bonding : The hydroxyethyl-substituted derivative exhibits robust intermolecular hydrogen bonding (O–H⋯N, N–H⋯O), forming a 3D network that may enhance crystalline stability but reduce aqueous solubility .
- Lipophilicity: The tert-butylamino analog (LogP = 2.4) and 3-methylpiperidinyl derivative (LogP = 3.3) demonstrate increased hydrophobicity, favoring blood-brain barrier penetration .
Pharmacological Potential
- Antimicrobial Activity: Ethyl 3-amino-4-(piperazinyl)benzoate derivatives serve as precursors for benzimidazoles with anti-tubercular activity against Mycobacterium tuberculosis H37Rv .
- Ferroptosis Inhibition: Ethyl 3-amino-4-(cyclohexylamino)benzoate is structurally related to Ferrostatin-1, a compound that inhibits lipid peroxidation in ferroptosis .
- Solubility-Driven Applications: Hydroxyethyl-substituted analogs may be suited for intravenous formulations due to enhanced water solubility from hydrogen-bonding motifs .
Biological Activity
Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate is an organic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a benzoate ester structure with an amino group and a cyclohexylamino substituent. Its molecular formula is , with a molecular weight of approximately 262.35 g/mol. The presence of both amino and ester functional groups enhances its versatility in biological interactions.
Research indicates that this compound acts primarily as an enzyme inhibitor . The mechanism involves binding to specific enzymes, modulating their activity, and influencing various biochemical pathways. This interaction can lead to significant biological effects, including:
- Inhibition of enzyme-substrate complexes : By binding to the active site or allosteric sites of enzymes, the compound disrupts normal enzymatic functions.
- Modulation of cellular processes : This inhibition can affect metabolic pathways, potentially leading to therapeutic effects in various diseases.
Enzyme Inhibition Studies
A study profiling various chemicals, including this compound, highlighted its inhibitory effects on several key enzymes:
| Enzyme Type | Inhibition Activity |
|---|---|
| Cholinesterase | Moderate |
| Cytochrome P450 (CYP) | Significant |
| Kinase | Variable |
The compound demonstrated notable activity against cholinesterase and CYP enzymes, which are critical in drug metabolism and neurotransmitter regulation .
Case Studies
- Therapeutic Applications : In a recent study, this compound was evaluated for its potential use in treating conditions related to enzyme dysregulation. The results suggested that the compound could serve as a lead candidate for developing drugs aimed at managing metabolic disorders.
- Biochemical Probes : Another investigation utilized this compound as a biochemical probe to study enzyme interactions in vitro. The findings indicated that it effectively inhibited specific pathways involved in cell signaling, supporting its role in research settings.
Research Findings
Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Preliminary results suggest that its structural characteristics allow it to interact selectively with target enzymes, making it a valuable tool for drug development.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate, and how can reaction conditions be systematically optimized?
Answer: A robust synthesis involves multi-step functionalization of ethyl 4-aminobenzoate. For example:
- Step 1: React ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to introduce a thiocarbamoyl group .
- Step 2: Deaminate the intermediate to form an isothiocyanate derivative, followed by reaction with cyclohexylethylamine to install the cyclohexyl(ethyl)amino group .
Optimization strategies:- Use absolute ethanol as a solvent with glacial acetic acid catalysis to enhance nucleophilic substitution efficiency .
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust reflux time (typically 4–8 hours) based on intermediate stability .
- Employ spectral validation (1H/13C-NMR, IR) to confirm intermediate purity before proceeding .
Q. How can the molecular structure and conformation of this compound be validated using crystallographic methods?
Answer:
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Validation metrics:
Q. What analytical techniques are critical for assessing purity and functional group integrity?
Answer:
- TLC: Monitor reaction progress using silica gel plates (e.g., chloroform:methanol 9:1) .
- NMR:
- 1H NMR: Confirm amine (-NH-) protons at δ 3.2–5.0 ppm and ester (-COO-) groups at δ 4.1–4.3 ppm (quartet) .
- 13C NMR: Verify carbonyl carbons (C=O) at δ 165–170 ppm and aromatic carbons at δ 110–150 ppm .
- IR: Identify N-H stretches (3200–3400 cm⁻¹) and ester C=O stretches (1700–1750 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclohexyl vs. cyclopentyl substituents) influence biological activity?
Answer: Comparative structure-activity relationship (SAR) studies reveal:
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets like enzymes or receptors .
- Validate via in vitro assays (e.g., IC50 measurements for enzyme inhibition) .
Q. What are the key challenges in resolving crystallographic data discrepancies for this compound, particularly in disordered regions?
Answer: Common issues and solutions:
- Disordered cyclohexane rings: Apply restraints to bond distances/angles during SHELXL refinement . Use PART instructions to model alternative conformations .
- Overlapping electron density in aromatic regions: Employ twin refinement (e.g., BASF parameter in SHELXL) for twinned crystals .
- Hydrogen bonding ambiguity: Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O vs. N-H···O) .
Q. How can researchers address contradictory spectral data (e.g., unexpected NMR splitting or IR peak shifts)?
Answer:
- Case 1: Unresolved NMR signals (e.g., aromatic protons overlapping at δ 6.7–7.5 ppm):
- Use 2D NMR (COSY, HSQC) to assign coupling patterns and resolve diastereotopic protons .
- Case 2: IR peak shifts due to polymorphism:
- Case 3: Variable mass spectrometry (MS) fragmentation:
- Employ high-resolution MS (HRMS) to distinguish between isotopic clusters and adducts .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated stability testing:
- Incubate solutions at pH 2–12 (HCl/NaOH buffers) and 40–60°C for 24–72 hours .
- Monitor degradation via HPLC (C18 column, acetonitrile:water gradient) .
- Degradation pathways:
- Acidic conditions: Hydrolysis of the ester group to benzoic acid derivatives.
- Alkaline conditions: Cleavage of the cyclohexyl(ethyl)amino moiety .
Q. How can computational methods predict the compound’s physicochemical properties (e.g., logP, solubility)?
Answer:
- Software tools:
- logP: Use MarvinSketch or ACD/Labs with atom-based contribution methods .
- Solubility: Apply the General Solubility Equation (GSE) with melting point (mp) and entropy of fusion data .
- Validation: Compare predictions with experimental shake-flask measurements (n-octanol/water partition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
